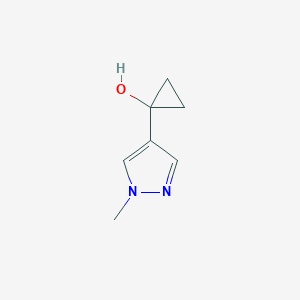
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans is a useful research compound. Its molecular formula is C14H22ClNO3 and its molecular weight is 287.8. The purity is usually 95.
BenchChem offers high-quality rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "2-methoxyethylamine", "2-bromoethyl methyl ether", "sodium hydride", "1,2,3,4-tetrahydronaphthalene", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenylacetonitrile by reacting 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid.", "Step 2: Reduction of 4-methoxyphenylacetonitrile to 4-methoxyphenylethylamine using sodium borohydride in methanol.", "Step 3: Protection of the amine group in 4-methoxyphenylethylamine by reacting it with 2-bromoethyl methyl ether in the presence of sodium hydride to obtain 4-methoxyphenylethyl 2-bromoethyl ether.", "Step 4: Conversion of 4-methoxyphenylethyl 2-bromoethyl ether to 7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalene by reacting it with 1,2,3,4-tetrahydronaphthalene in the presence of sodium hydride.", "Step 5: Reduction of the nitro group in 7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalene to an amine group using palladium on carbon and hydrogen gas.", "Step 6: Formation of the hydrochloride salt of rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine by reacting the amine with hydrochloric acid in methanol.", "Step 7: Separation of the desired trans isomer from the racemic mixture by treating the hydrochloride salt with sodium hydroxide in diethyl ether and water." ] } | |
Numéro CAS |
2173997-19-6 |
Nom du produit |
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans |
Formule moléculaire |
C14H22ClNO3 |
Poids moléculaire |
287.8 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



